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molecular formula C14H11FO3 B1298517 3-(4-Fluoro-benzyloxy)-benzoic acid CAS No. 457-97-6

3-(4-Fluoro-benzyloxy)-benzoic acid

Cat. No. B1298517
M. Wt: 246.23 g/mol
InChI Key: IRGZUAFLKNHSLJ-UHFFFAOYSA-N
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Patent
US06803378B2

Procedure details

Saponification of methyl 3-(4-fluorobenzyloxy)-benzoate as described in the preparation of Intermediate 1B gave the title acid as white needles: mp 145-146° C. (ethyl acetate). 1HNMR 400 MHz (CDCl3) δ (ppm): 5.11 (2H, s, OCH2), 7.12 (2H, m, aromatics), 7.24 (1 H, m, aromatics), 7.45 (3 H, m, aromatics), 7.75 (2H, m, aromatics). Anal. Calcd for C14H11FO3: C, 68.29; H, 4.50. Found: C, 68.39; H, 4.43.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][O:7][C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=2)[C:11]([O:13]C)=[O:12])=[CH:4][CH:3]=1>C(OCC)(=O)C>[F:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][O:7][C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(COC=2C=C(C(=O)OC)C=CC2)C=C1
Name
Intermediate 1B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave the title acid as white needles

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(COC=2C=C(C(=O)O)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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